molecular formula C13H8FN3O3S B15283942 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B15283942
M. Wt: 305.29 g/mol
InChI Key: JLNOFHWLFTYMMX-KTKRTIGZSA-N
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Description

7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a thiazole ring fused with a triazine ring, which is further substituted with a fluorobenzoyl group, a hydroxyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazine derivatives such as:

Uniqueness

The uniqueness of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H8FN3O3S

Molecular Weight

305.29 g/mol

IUPAC Name

(7Z)-7-[(4-fluorophenyl)-hydroxymethylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazine-4,6-dione

InChI

InChI=1S/C13H8FN3O3S/c1-6-11(19)17-12(20)10(21-13(17)16-15-6)9(18)7-2-4-8(14)5-3-7/h2-5,18H,1H3/b10-9-

InChI Key

JLNOFHWLFTYMMX-KTKRTIGZSA-N

Isomeric SMILES

CC1=NN=C2N(C1=O)C(=O)/C(=C(\C3=CC=C(C=C3)F)/O)/S2

Canonical SMILES

CC1=NN=C2N(C1=O)C(=O)C(=C(C3=CC=C(C=C3)F)O)S2

Origin of Product

United States

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